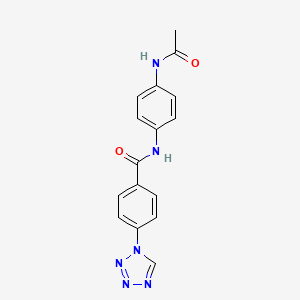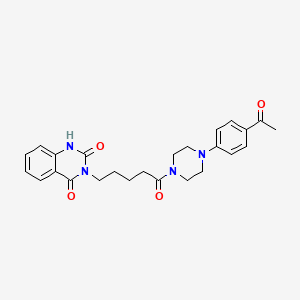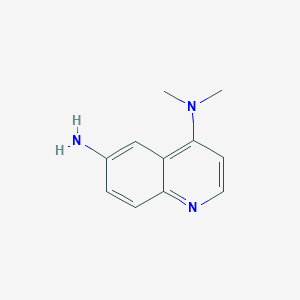![molecular formula C23H18ClN5O2 B3018184 2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836651-97-9](/img/structure/B3018184.png)
2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, a furan ring, and a chlorobenzyl group, which contribute to its unique chemical properties and biological activities.
Mécanisme D'action
Target of Action
The primary targets of this compound are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a crucial role in the regulation of gene expression .
Mode of Action
The compound acts as a dual inhibitor, showing inhibitory activity against both Bcr-Abl and HDAC1 . This dual inhibitory activity is a novel approach in cancer drug development, combining two independent pharmacological activities in one molecule .
Biochemical Pathways
The compound affects the pathways associated with Bcr-Abl and HDAC1. By inhibiting Bcr-Abl, it can disrupt the abnormal signaling caused by this fusion protein, which is often associated with the development of leukemia . On the other hand, by inhibiting HDAC1, it can affect the acetylation status of histones, thereby influencing gene expression .
Result of Action
The compound’s dual inhibitory activity against Bcr-Abl and HDAC1 has shown potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145 . This suggests that the compound could potentially be effective in treating these types of cancers .
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrroloquinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.
Attachment of the Chlorobenzyl Group: This step can be achieved through nucleophilic substitution reactions where the chlorobenzyl group is introduced using a chlorobenzyl halide.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has shown promise in various bioassays. It exhibits significant activity against certain bacterial and fungal strains, making it a candidate for antimicrobial drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N-(2-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the furan ring, which may affect its biological activity.
2-amino-N-(2-chlorobenzyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of the furan ring in 2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2/c24-16-8-2-1-6-14(16)12-26-23(30)19-20-22(28-18-10-4-3-9-17(18)27-20)29(21(19)25)13-15-7-5-11-31-15/h1-11H,12-13,25H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJHWSIIJVKTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)
![3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B3018106.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B3018107.png)

![N-(3-chloro-4-fluorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3018110.png)






![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B3018122.png)
